molecular formula C7H8N4OS B15216744 N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-92-2

N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

Cat. No.: B15216744
CAS No.: 62032-92-2
M. Wt: 196.23 g/mol
InChI Key: PPQTVYMPSHJRFJ-UHFFFAOYSA-N
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Description

N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, phenyl isocyanate, and various hydrazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include O-alkyl and O-phenylcarbamoyl derivatives, which exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:

  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
  • 2,6-Diarylthiazolo[3,2-b][1,2,4]triazoles

Uniqueness

N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

62032-92-2

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

InChI

InChI=1S/C7H8N4OS/c1-4-3-13-7-9-6(8-5(2)12)10-11(4)7/h3H,1-2H3,(H,8,10,12)

InChI Key

PPQTVYMPSHJRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NN12)NC(=O)C

Origin of Product

United States

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